molecular formula C6H13ClN2O4 B2365584 (2S)-2-amino-4-[(methoxycarbonyl)amino]butanoicacidhydrochloride CAS No. 2580104-27-2

(2S)-2-amino-4-[(methoxycarbonyl)amino]butanoicacidhydrochloride

Cat. No.: B2365584
CAS No.: 2580104-27-2
M. Wt: 212.63
InChI Key: ZRTVKSPSNLMUOQ-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-4-[(methoxycarbonyl)amino]butanoicacidhydrochloride is a compound of interest in various fields of chemistry and biology. This compound is a derivative of amino acids and is often used in synthetic chemistry due to its unique properties.

Preparation Methods

The synthesis of (2S)-2-amino-4-[(methoxycarbonyl)amino]butanoicacidhydrochloride involves several steps. One common method starts with the borylation of p-bromo toluene, followed by oxidation, nitration, esterification, and hydrogenation . This process is efficient and yields the desired compound in good quantities. Industrial production methods often involve similar steps but are optimized for larger scale production.

Chemical Reactions Analysis

(2S)-2-amino-4-[(methoxycarbonyl)amino]butanoicacidhydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium on carbon for reduction, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several applications in scientific research. It is used as a synthetic intermediate in the preparation of various biologically active compounds, such as quinoline derivatives . These derivatives have significant biological properties, including anti-HIV, antituberculosis, anticancer, and antimycobacterial activities. Additionally, (2S)-2-amino-4-[(methoxycarbonyl)amino]butanoicacidhydrochloride is used in the development of fluorescent probes for imaging and diagnostic purposes .

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-[(methoxycarbonyl)amino]butanoicacidhydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as an intermediate in the synthesis of compounds that modulate immune responses or inhibit specific enzymes . The exact molecular targets and pathways depend on the specific application and the structure of the final product derived from this compound.

Properties

IUPAC Name

(2S)-2-amino-4-(methoxycarbonylamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4.ClH/c1-12-6(11)8-3-2-4(7)5(9)10;/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTVKSPSNLMUOQ-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)NCC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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